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A detailed examination of clinical trial data for Aurora B kinase inhibitors reveals a class of
targeted therapies with demonstrable activity, particularly in hematologic malignancies, though
dose-limiting toxicities present a significant challenge. This guide provides a comparative
analysis of key Aurora B inhibitors, summarizing their clinical performance, outlining
experimental protocols, and visualizing the underlying biological and procedural frameworks.

Aurora B kinase, a key regulator of mitosis, is a validated therapeutic target in oncology.[1] Its
inhibition disrupts cell division, leading to apoptosis in cancer cells.[2] A number of small
molecule inhibitors targeting Aurora B have entered clinical trials, with Barasertib (AZD1152)
being one of the most extensively studied.[3] This guide synthesizes publicly available data
from clinical trials of prominent Aurora B inhibitors to offer a comparative perspective for
researchers and drug development professionals.

Efficacy of Aurora B Inhibitors in Clinical Trials

Clinical trials have demonstrated the anti-tumor activity of Aurora B inhibitors, particularly in
patients with Acute Myeloid Leukemia (AML). Barasertib (AZD1152) has shown a significant
improvement in objective complete response rates compared to low-dose cytarabine (LDAC) in
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elderly AML patients.[4][5][6] Other inhibitors have shown more modest activity, often resulting
in stable disease in patients with advanced solid tumors.[7][8]
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o o Efficacy
Inhibitor Indication N ) Result
Endpoint
Objective
) 74 (48 35.4% vs 11.5%
Barasertib Elderly AML (=60 ) Complete )
Barasertib, 26 with LDAC
(AZD1152) years) Response Rate
LDAC) (p<0.05)[5][6]
(OCRR)
8.2 months vs
Median Overall )
_ 4.5 months with
Survival (OS)
LDACI5][6]
No objective
, o responses
Advanced Solid Objective Tumor
35 observed; 23%
Tumors Response
had stable
disease.[7]
No objective
responses
Advanced Solid Objective observed; 19
Bl 811283 121 )

Tumors Response patients
achieved stable
disease.[3]

Did not meet pre-
_ Progression-Free  specified criteria
Danusertib Advanced/Metast o
) ) 219 Rate (PFR) at 4 for clinically
(PHA-739358) atic Solid Tumors o
months relevant activity.
[9]
4 patients with
CML or Ph+ ALL
) Clinical T315] mutation
(with T315I 37
) Response responded.[10]
mutation)
[11]
AT9283 Relapsed/Refract 48 Objective No objective

ory AML Response responses
observed, though
about one-third
of patients
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showed a
reduction in bone
marrow blasts.
[12]

Safety and Tolerability Profile

A consistent finding across clinical trials of Aurora B inhibitors is the prevalence of hematologic
toxicities, with neutropenia being the most common dose-limiting toxicity (DLT).[7][8][13] Other
common adverse events include stomatitis, febrile neutropenia, and gastrointestinal issues.[5]

[6]
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o o Grade =3
Inhibitor Indication N Tolerated Dose
Adverse
(MTD)
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Febrile
) 1200 mg (7-day neutropenia,
Barasertib _ "
Advanced AML 32 continuous stomatitis/mucos
(AZD1152) ) ] ) )
infusion)[13] al inflammation.
[13]
150 mg (48-h
i continuous Neutropenia
Advanced Solid ) ) ) )
35 infusion) or 220 (with or without
Tumors
mg (two 2-h fever).[7]
infusions)[7]
125 mg (24-h
infusion, Days 1
& 15 of 4-week Febrile
Advanced Solid )
Bl 811283 121 cycle) or 230 mg neutropenia,
Tumors ] ) )
(24-h infusion, neutropenia.[8]
Day 1 of 3-week
cycle)[8]
180 mg/m2 (3-h Febrile
Danusertib Advanced CML infusion for 7 neutropenia,

(PHA-739358)

or Ph+ ALL

29 (Schedule A)

days of a 14-day
cycle)[10][11]

mucositis.[10]
[11]

AT9283

Relapsed/Refract

ory Leukemia or

Myelofibrosis

48

324 mg/m2/72h
(continuous
infusion)[12]

Myocardial
infarction,
hypertension,
cardiomyopathy,
tumor lysis
syndrome,
pneumonia,
multiorgan
failure.[12]
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Experimental Protocols

The clinical development of Aurora B inhibitors has involved various study designs, dosing
schedules, and patient populations. The following provides an overview of the methodologies
for some of the key clinical trials.

Barasertib (AZD1152) Phase Il Study in Elderly AML
(NCT00952588)

o Objective: To evaluate the efficacy, safety, and tolerability of barasertib compared with low-
dose cytosine arabinoside (LDAC) in patients aged =60 years with AML.[4][5]

o Study Design: An open-label, randomized, two-stage, Phase Il study.[4] Patients were
randomized 2:1 to receive either barasertib or LDAC.[4][5]

» Patient Population: Patients aged =60 years with newly diagnosed AML who were
considered unsuitable for intensive chemotherapy.[6]

e Dosing and Administration:

o Barasertib: 1200 mg administered as a 7-day continuous intravenous infusion in a 28-day
cycle.[4][5]

o LDAC: 20 mg administered by subcutaneous injection twice daily for 10 days in a 28-day
cycle.[4][5]

e Endpoints:

o Primary: Objective complete response rate (OCRR), which includes complete response
(CR) and CR with incomplete recovery of neutrophils or platelets (CRi).[4][5]

o Secondary: Overall survival (OS) and safety.[4][5]

Bl 811283 Phase | Study in Advanced Solid Tumors

e Objective: To determine the maximum tolerated dose (MTD), safety, pharmacokinetics,
pharmacodynamics, and antitumor activity of Bl 811283.[8]
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Study Design: A phase |, modified 3+3 dose-escalation design with two different schedules.

[8]

Patient Population: Patients with advanced solid tumors.[8]

Dosing and Administration:
o Schedule A: 24-hour infusion on Days 1 and 15 of a 4-week cycle.[8]

o Schedule B: 24-hour infusion on Day 1 of a 3-week cycle.[8]

Endpoints:
o Primary: MTD.[8]

o Secondary: Safety, pharmacokinetics, pharmacodynamics (inhibition of phosphorylated
histone H3 in skin biopsies), and antitumor activity.[8]

Visualizing the Framework

To better understand the context of Aurora B inhibitor clinical trials, the following diagrams
illustrate the relevant signaling pathway and a generalized workflow for such studies.
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Aurora B Signaling Pathway and Point of Inhibition.
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Generalized Workflow for an Oncology Clinical Trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. creative-diagnostics.com [creative-diagnostics.com]
e 2. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
¢ 3. medchemexpress.com [medchemexpress.com]

e 4. Stage | of Phase Il study assessing efficacy, safety and tolerability of barasertib
(AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]

o 5. Stage | of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib
(AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid
leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

e 6. ASCO — American Society of Clinical Oncology [asco.org]

e 7. Phase | study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients
with advanced solid tumors - PubMed [pubmed.ncbi.nim.nih.gov]

e 8. Aphase | study of Bl 811283, an Aurora B kinase inhibitor, in patients with advanced solid
tumors - PubMed [pubmed.nchbi.nlm.nih.gov]

¢ 9. Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib
hydrochloride in independent cohorts of patients with advanced or metastatic breast,
ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour,
multi-institutional phase Il study - PubMed [pubmed.ncbi.nim.nih.gov]

e 10. Aphase | study of danusertib (PHA-739358) in adult patients with accelerated or blastic
phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic
leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy -
PMC [pmc.ncbi.nim.nih.gov]

e 11. Aphase | study of danusertib (PHA-739358) in adult patients with accelerated or blastic
phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic
leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 12. APhase | and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora
kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC

© 2026 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b10754785?utm_src=pdf-custom-synthesis#bc-rfq
https://www.creative-diagnostics.com/aurora-kinase-signaling-pathway.htm
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd1152.html
https://www.medchemexpress.com/AZD1152.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4132839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4132839/
https://pubmed.ncbi.nlm.nih.gov/23605952/
https://pubmed.ncbi.nlm.nih.gov/23605952/
https://pubmed.ncbi.nlm.nih.gov/23605952/
https://www.asco.org/abstracts-presentations/ABSTRACT97805
https://pubmed.ncbi.nlm.nih.gov/22661287/
https://pubmed.ncbi.nlm.nih.gov/22661287/
https://pubmed.ncbi.nlm.nih.gov/27349901/
https://pubmed.ncbi.nlm.nih.gov/27349901/
https://pubmed.ncbi.nlm.nih.gov/25488684/
https://pubmed.ncbi.nlm.nih.gov/25488684/
https://pubmed.ncbi.nlm.nih.gov/25488684/
https://pubmed.ncbi.nlm.nih.gov/25488684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4486224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4486224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4486224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4486224/
https://pubmed.ncbi.nlm.nih.gov/25887498/
https://pubmed.ncbi.nlm.nih.gov/25887498/
https://pubmed.ncbi.nlm.nih.gov/25887498/
https://pubmed.ncbi.nlm.nih.gov/25887498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4096861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4096861/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10754785?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

[pmc.ncbi.nlm.nih.gov]

e 13. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib
(AZD1152) in patients with advanced acute myeloid leukemia - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [A Comparative Meta-Analysis of Aurora B Inhibitors in
Clinical Development]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10754785/docs#a-comparative-meta-analysis-of-
aurora-b-inhibitors-in-clinical-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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